molecular formula C17H22N4O B2876147 1-(4-propylbenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034431-94-0

1-(4-propylbenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2876147
CAS No.: 2034431-94-0
M. Wt: 298.39
InChI Key: RJTJUNLEIMYEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Propylbenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a chemical compound of interest in medicinal chemistry and neuroscience research. This synthetic molecule features a piperidine ring, a common structural motif in pharmaceuticals, linked to a 1,2,3-triazole moiety and a 4-propylbenzoyl group. The 1,2,3-triazole ring is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and dipole interactions with biological targets, often contributing to significant anti-inflammatory and antimicrobial activities as noted in recent studies on similar triazole-containing compounds . The piperidine scaffold is frequently found in compounds active on the central nervous system. This specific structural combination suggests potential for investigating its interactions with various enzymes and receptors. Researchers might explore its application as a key intermediate or building block in the synthesis of more complex molecules for probing neurodegenerative pathways or inflammatory processes, particularly given the documented role of similar triazole derivatives in modulating inflammation in microglial cells . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(4-propylphenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-3-14-4-6-15(7-5-14)17(22)20-12-8-16(9-13-20)21-18-10-11-19-21/h4-7,10-11,16H,2-3,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTJUNLEIMYEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Solubility :

  • The target compound ’s 4-propylbenzoyl group confers higher lipophilicity compared to the sulfonyl-containing BG14056 , which may improve membrane permeability but reduce aqueous solubility.
  • The hydrochloride salt of 4-(2H-1,2,3-triazol-2-yl)piperidine demonstrates how ionic forms enhance solubility, a feature absent in the neutral target compound.

The triazol-2-yl group in all compounds provides a rigid, planar structure for hydrogen bonding, critical for target engagement.

Biological Implications :

  • The propyl chain in the target compound may balance flexibility and hydrophobicity, optimizing interactions with hydrophobic enzyme pockets or receptors.
  • BG14056’s biphenyl sulfonyl group could favor polar interactions (e.g., with tyrosine residues) but reduce blood-brain barrier penetration compared to the target compound .

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